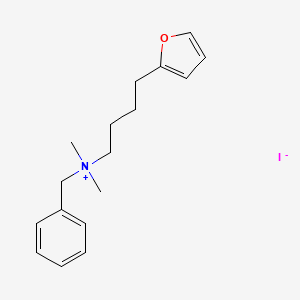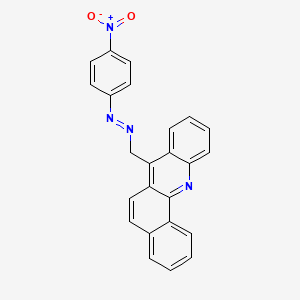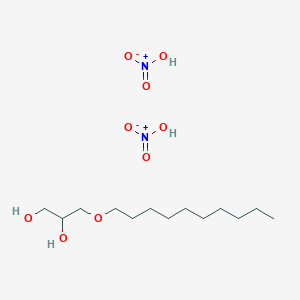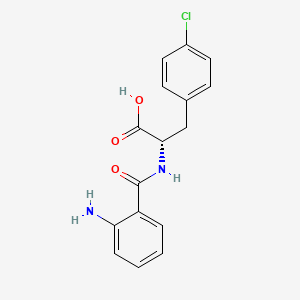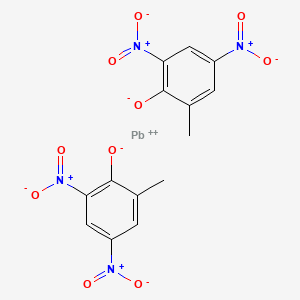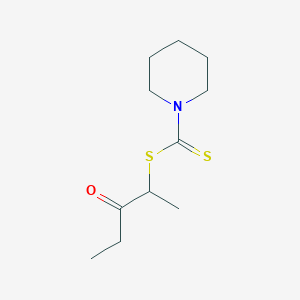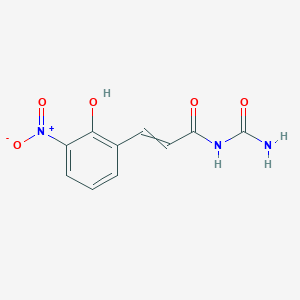![molecular formula C13H17N3 B14499930 {3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile CAS No. 65242-21-9](/img/structure/B14499930.png)
{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile is a chemical compound with the molecular formula C₁₃H₁₇N₃
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile typically involves the reaction of 3-methyl-2-butanone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: In biological research, the compound may be used to study the effects of nitrile-containing compounds on cellular processes and enzyme activities.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of {3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- {3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile
- 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-
Comparison: Compared to similar compounds, this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
65242-21-9 |
|---|---|
Formule moléculaire |
C13H17N3 |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
2-[3-methyl-2-(pyrrolidin-1-ylmethylidene)butylidene]propanedinitrile |
InChI |
InChI=1S/C13H17N3/c1-11(2)13(7-12(8-14)9-15)10-16-5-3-4-6-16/h7,10-11H,3-6H2,1-2H3 |
Clé InChI |
NRHPJHWGOSXVAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=CN1CCCC1)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane](/img/structure/B14499850.png)

![Methyl [(3,5-dimethylphenoxy)methoxy]acetate](/img/structure/B14499867.png)
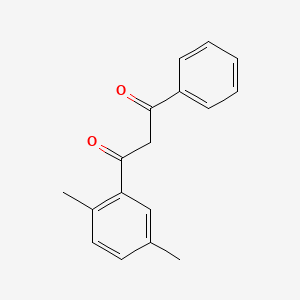
![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole](/img/structure/B14499875.png)
